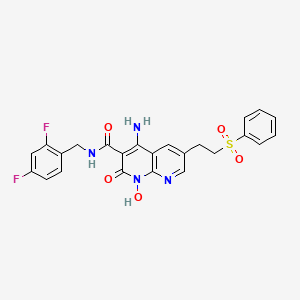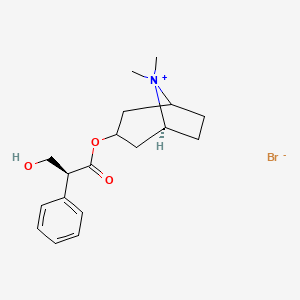
Unii-5C466YE009
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of hyoscyamine methylbromide involves the reaction of hyoscyamine with methyl bromide. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. Industrial production methods may involve the use of advanced chemical reactors and purification techniques to obtain high-purity hyoscyamine methylbromide .
Chemical Reactions Analysis
Hyoscyamine methylbromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert hyoscyamine methylbromide into its reduced forms.
Substitution: The compound can undergo substitution reactions where the bromide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Hyoscyamine methylbromide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its effects on muscarinic acetylcholine receptors and its potential use in treating spasms.
Medicine: Research is ongoing to explore its potential therapeutic applications as an antispasmodic agent.
Industry: Hyoscyamine methylbromide is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Hyoscyamine methylbromide exerts its effects by antagonizing muscarinic acetylcholine receptors. This action inhibits the binding of acetylcholine to these receptors, thereby reducing the activity of the parasympathetic nervous system. The molecular targets involved include various subtypes of muscarinic receptors, and the pathways affected are those related to smooth muscle contraction and glandular secretion .
Comparison with Similar Compounds
Hyoscyamine methylbromide can be compared with other muscarinic receptor antagonists such as atropine and scopolamine. While all these compounds share similar mechanisms of action, hyoscyamine methylbromide is unique in its specific binding affinity and pharmacokinetic properties. Similar compounds include:
Properties
Molecular Formula |
C18H26BrNO3 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
[(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15?,16?,17+;/m0./s1 |
InChI Key |
XMLNCADGRIEXPK-UMODREBCSA-M |
Isomeric SMILES |
C[N+]1([C@H]2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C.[Br-] |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol](/img/structure/B10800784.png)
![(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane](/img/structure/B10800786.png)
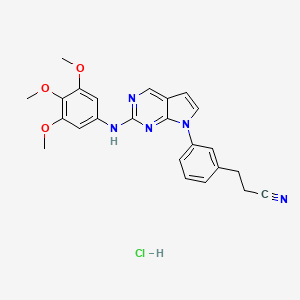
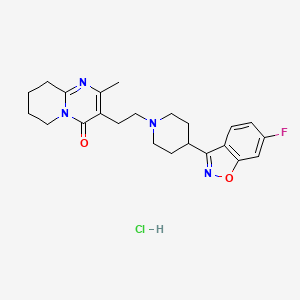
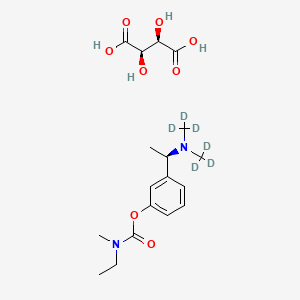
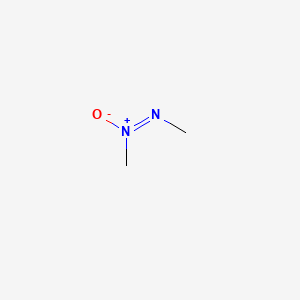
![N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid](/img/structure/B10800830.png)
![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B10800846.png)

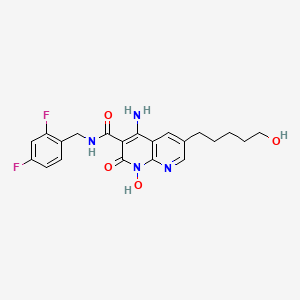
![(NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B10800860.png)
![2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid](/img/structure/B10800863.png)
